4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAVTGQLWTVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound decomposes into two primary precursors:
- 4-Chlorobenzoyl chloride : Provides the benzamide backbone.
- 5-Amino-1,3-dimethyl-1H-pyrazole : Supplies the pyrazole moiety.
Coupling these fragments via amide bond formation represents the most direct route, though alternative pathways involving pre-functionalized intermediates are also viable.
Nucleophilic Acyl Substitution
Reaction of 4-Chlorobenzoyl Chloride with 5-Amino-1,3-Dimethyl-1H-Pyrazole
This one-step method employs nucleophilic substitution under basic conditions:
Procedure :
- Dissolve 5-amino-1,3-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.0 equiv) as a base to scavenge HCl.
- Slowly introduce 4-chlorobenzoyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
Optimization :
- Yield : 78–85% after silica gel chromatography.
- Side Reactions : Over-acylation minimized by controlling stoichiometry.
Characterization :
- 1H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH3), 3.89 (s, 3H, N–CH3), 7.45–8.10 (m, 4H, Ar–H), 10.33 (s, 1H, NH).
Suzuki-Miyaura Coupling for Advanced Intermediates
Synthesis of 4-Chlorophenylboronic Acid-Pyrazole Conjugates
A two-step approach leverages cross-coupling to introduce the chlorophenyl group:
Step 1 : Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole
Step 2 : Suzuki Coupling
- Combine 5-bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (4:1).
- Heat at 80°C for 6 hours (yield: 88%).
Advantages :
- Tolerance for electron-withdrawing groups on the aryl ring.
- Scalable to gram quantities without yield loss.
Biginelli Reaction-Derived Pathways
Cyclocondensation for Pyrazole Core Formation
The Biginelli reaction constructs the pyrazole ring in situ:
Reactants :
- Ethyl acetoacetate (β-keto ester)
- 4-Chlorobenzohydrazide
- Dimethylformamide dimethyl acetal (DMFDMA)
Conditions :
Mechanistic Insight :
DMFDMA acts as a carbonyl activator, facilitating cyclization via enamine intermediates.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Immobilize 5-amino-1,3-dimethyl-1H-pyrazole on Wang resin via a photolabile linker.
Coupling Protocol :
- Swell resin in DMF.
- Add 4-chlorobenzoyl chloride (3.0 equiv) and HOBt/DIC coupling agents.
- Agitate for 24 hours.
- Cleave with UV light (λ = 365 nm) to release the product (yield: 82%).
Advantages :
- Reduces purification steps.
- Ideal for parallel synthesis of analogues.
Microwave-Assisted Synthesis
Accelerated Amide Bond Formation
Microwave irradiation enhances reaction kinetics:
Procedure :
- Mix 5-amino-1,3-dimethyl-1H-pyrazole and 4-chlorobenzoyl chloride (1:1.05) in DMF.
- Irradiate at 150°C for 15 minutes (yield: 91%).
Key Parameters :
- Power: 300 W
- Pressure: 250 psi
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purification Complexity |
|---|---|---|---|---|
| Nucleophilic Acyl | 85 | 12 h | High | Medium |
| Suzuki-Miyaura | 88 | 6 h | Moderate | High |
| Biginelli Reaction | 74 | 8 h | Low | Medium |
| Solid-Phase | 82 | 24 h | High | Low |
| Microwave | 91 | 0.25 h | High | Low |
Microwave-assisted synthesis offers the best balance of yield and efficiency, though it requires specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution reactions: Formation of substituted pyrazole derivatives.
Oxidation reactions: Formation of N-oxides.
Reduction reactions: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide exhibit significant antimicrobial activity. A study evaluating various benzamide derivatives found that certain compounds demonstrated antibacterial and antifungal properties comparable to established antibiotics such as isoniazid and fluconazole. The structure-activity relationship (SAR) analysis revealed that modifications in the benzamide structure can enhance biological efficacy against mycobacterial and fungal strains .
Anticancer Activity
The compound has also been explored for its anticancer potential. In a study focused on novel substituted benzamides, certain derivatives showed promising results against various cancer cell lines, indicating their potential as effective chemotherapeutic agents. For instance, compound W17 demonstrated an IC50 of 4.12 µM against cancer cells, outperforming standard drugs like 5-fluorouracil .
Synthesis and Derivatives
The synthesis of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves multiple steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance efficacy or reduce toxicity, showcasing the versatility of the pyrazole moiety in drug design .
Case Study 1: Antimicrobial Screening
In a comparative study of several benzamide derivatives, 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide was tested against a range of bacterial and fungal strains. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to leading treatments .
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer properties of benzamide derivatives found that 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide showed potent activity against specific cancer cell lines. The findings suggest that this compound could be a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, blocking its activity and disrupting the electron transport chain in mitochondria. This leads to the inhibition of cellular respiration and energy production in target organisms.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- 4-bromo-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
- 4-methyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Uniqueness
4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may also influence its binding affinity to biological targets, making it a valuable compound for various applications.
Biological Activity
4-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is . The compound features a chloro-substituted benzamide core with a dimethylpyrazole moiety, which is crucial for its biological activity. The crystal structure reveals a dihedral angle of 33.47° between the aromatic rings and the presence of intramolecular hydrogen bonds, which may influence its stability and reactivity .
Research indicates that compounds structurally related to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can modulate autophagy and inhibit the mTORC1 signaling pathway, which is significant in cancer biology. The mTORC1 pathway plays a critical role in cell growth and proliferation. Inhibition of this pathway can lead to increased autophagic activity, potentially providing therapeutic benefits against cancer cells .
Anticancer Properties
In vitro studies have demonstrated that related pyrazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide showed submicromolar activity against pancreatic cancer cell lines (MIA PaCa-2), highlighting their potential as anticancer agents .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition, autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Various | < 0.5 | mTORC1 inhibition |
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed that modifications to the pyrazole ring and benzamide moiety significantly affect biological activity. For example, the introduction of different substituents on the benzamide ring can enhance potency and selectivity against specific cancer types. These findings underscore the importance of structural modifications in developing effective anticancer agents .
Case Studies
Several case studies have explored the efficacy of pyrazole-based compounds in preclinical settings:
- Study on Autophagy Modulation : A study investigated how certain pyrazole derivatives influenced autophagy in nutrient-deprived conditions. Results indicated that these compounds could disrupt autophagic flux while enhancing basal autophagy levels, suggesting a dual mechanism that could selectively target cancer cells under stress conditions .
- In Vivo Efficacy : Animal models treated with pyrazole derivatives showed significant tumor reduction compared to controls. These results support further investigation into their therapeutic potential as selective anticancer agents .
Q & A
Basic Research: What are the established synthetic routes for 4-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the preparation of the pyrazole core, followed by coupling with a benzamide derivative. Key steps include:
- Pyrazole Formation: Alkylation or condensation reactions to introduce the 1,3-dimethyl substituents on the pyrazole ring .
- Amide Coupling: Reaction of 4-chlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine under basic conditions (e.g., triethylamine in anhydrous THF) to form the benzamide linkage .
- Characterization: Intermediates are verified via FT-IR (amide C=O stretch ~1650–1680 cm⁻¹), H-NMR (pyrazole proton signals at δ 6.2–6.8 ppm), and C-NMR (quaternary carbons at δ 140–150 ppm) .
Advanced Research: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in Suzuki reactions, as seen in analogous benzamide syntheses .
- Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) for amide bond formation, balancing reactivity and byproduct formation .
- Temperature Control: Gradual heating (60–80°C) to minimize decomposition of thermally sensitive intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Basic Research: What spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- X-Ray Crystallography: Single-crystal diffraction (e.g., SHELX software ) resolves bond angles and torsional strain in the benzamide-pyrazole system, confirming planarity of the amide group .
- FT-IR: Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR Spectroscopy: H-NMR distinguishes methyl groups on the pyrazole (δ 2.3–2.6 ppm) and aromatic protons (δ 7.2–7.9 ppm). C-NMR confirms carbonyl resonance at ~168 ppm .
Advanced Research: What catalytic or biochemical applications have been explored for this compound?
Methodological Answer:
- Suzuki Coupling: Analogous benzamide ligands (e.g., L1–L3) act as catalysts in C-C bond formation, with conversion rates monitored via GC-MS (biphenyl derivative yields up to 85%) .
- Enzyme Inhibition: Structural analogs target bacterial enzymes (e.g., AcpS-PPTase) by mimicking acyl carrier protein substrates, disrupting lipid biosynthesis .
- Agrochemical Potential: Pyrazole-benzamide derivatives are evaluated for pesticidal activity due to trifluoromethyl group stability and hydrophobic interactions .
Advanced Research: How can computational modeling (DFT, molecular docking) predict reactivity or biological activity?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry (B3LYP/6-31G* basis set) to predict electron density maps, highlighting nucleophilic sites (e.g., pyrazole N-atom) for electrophilic substitution .
- Molecular Docking: Dock the compound into bacterial PPTase active sites (PDB: 1JI) using AutoDock Vina. Hydrogen bonding with Arg-120 and hydrophobic interactions with Phe-88 suggest binding affinity (ΔG ≈ −8.2 kcal/mol) .
- ADMET Prediction: Software like SwissADME evaluates lipophilicity (LogP ≈ 3.2) and bioavailability, guiding lead optimization .
Advanced Research: How should researchers address contradictory data in catalytic efficiency or spectroscopic results?
Methodological Answer:
- Reproducibility Checks: Repeat experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions) .
- Cross-Validation: Compare NMR data with crystallographic results to confirm substituent positions .
- Statistical Analysis: Apply ANOVA to catalytic yield data (e.g., Pd catalyst vs. ligand-free systems) to identify significant variables .
- Error Source Identification: Investigate solvent impurities or crystal defects (e.g., twinning in XRD) using Rietveld refinement .
Basic Research: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability: Degrades under UV light (λ > 300 nm) due to C-Cl bond photosensitivity. Store in amber vials at −20°C .
- Solubility: Sparingly soluble in water (0.1 mg/mL); dissolves in DMSO (50 mg/mL) for biological assays .
- HPLC Purity: Monitor via reverse-phase C18 column (acetonitrile/water, 70:30); retention time ~8.2 min .
Advanced Research: What strategies enable selective functionalization of the pyrazole or benzamide moieties?
Methodological Answer:
- Directed Ortho-Metalation: Use LDA to deprotonate the pyrazole N-H, enabling regioselective halogenation at the 4-position .
- Protection/Deprotection: Shield the amide group with Boc anhydride during pyrazole alkylation, then cleave with TFA .
- Cross-Coupling: Suzuki-Miyaura reactions on the benzamide aryl chloride (e.g., with boronic acids) to introduce biaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
